molecular formula C11H13N3O B2416043 3-[(Quinazolin-4-yl)amino]propan-1-ol CAS No. 446829-17-0

3-[(Quinazolin-4-yl)amino]propan-1-ol

Cat. No. B2416043
M. Wt: 203.245
InChI Key: JCDBOMAKEXNUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of quinazolin-4(3H)-ones, which is a core structure in “3-[(Quinazolin-4-yl)amino]propan-1-ol”, has been reported to be developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Molecular Structure Analysis

The molecular structure of “3-[(Quinazolin-4-yl)amino]propan-1-ol” is represented by the InChI string: InChI=1S/C11H13N3O/c15-7-3-6-12-11-9-4-1-2-5-10(9)13-8-14-11/h1-2,4-5,8,15H,3,6-7H2,(H,12,13,14).


Chemical Reactions Analysis

The chemical reactions involving quinazolin-4(3H)-ones have been studied extensively. An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .

Scientific Research Applications

1. Chemical Synthesis and Derivative Formation

Quinazolin-4-one-3-yl-propan-2-one derivatives are synthesized through various chemical reactions. One such derivative is obtained by N-alkylation, leading to the formation of hydrazine derivatives and further transformation into tricyclic compounds and hydrazone derivatives under specific conditions (Gupta, Kumar, Goyal, & Kumar, 2010).

2. Anticancer Applications

A derivative of 3-[(Quinazolin-4-yl)amino]propan-1-ol, specifically 1-(2-(furan-3-yl)quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ol (PVHD303), has shown significant antiproliferative activity. It disrupts microtubule formation at centrosomes and inhibits tumor growth in the HCT116 human colon cancer xenograft model (Suzuki et al., 2020).

3. Medicinal Chemistry and Pharmacology

Several derivatives of quinazolin-4-ols, including those related to 3-[(Quinazolin-4-yl)amino]propan-1-ol, have been synthesized and evaluated for various biological activities. These compounds demonstrate potential in medicinal chemistry, specifically in the development of analgesic and anti-inflammatory agents (Alagarsamy, Murugesan, & Sheorey, 2008).

4. Antimicrobial Potential

Quinazolin-4-yl-amino derivatives have been studied for their antimicrobial properties. Various synthetic processes have led to compounds that exhibit significant antibacterial and antifungal activities against different strains of bacteria and fungi (Kapoor, Nabi, Gupta, & Gupta, 2017).

properties

IUPAC Name

3-(quinazolin-4-ylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c15-7-3-6-12-11-9-4-1-2-5-10(9)13-8-14-11/h1-2,4-5,8,15H,3,6-7H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDBOMAKEXNUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Quinazolin-4-yl)amino]propan-1-ol

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